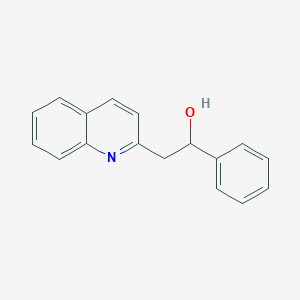
alpha-Phenylquinoline-2-ethanol
概要
説明
Alpha-Phenylquinoline-2-ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, physiological effects, and potential future directions.
作用機序
The mechanism of action of alpha-Phenylquinoline-2-ethanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using alpha-Phenylquinoline-2-ethanol in lab experiments is its high purity and yield, which makes it easy to obtain for research purposes. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using this compound in lab experiments is that its potential toxicity and side effects are not fully understood, and further research is needed to determine its safety profile.
将来の方向性
There are several potential future directions for research on alpha-Phenylquinoline-2-ethanol. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to determine the safety profile and potential side effects of this compound. Finally, there is potential for this compound to be used in the development of new anti-inflammatory drugs due to its ability to inhibit the production of pro-inflammatory cytokines.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of science. Its synthesis method is well established, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to determine its safety profile and potential side effects, but there is potential for this compound to be used in the development of new anti-cancer and anti-inflammatory drugs.
科学的研究の応用
Alpha-Phenylquinoline-2-ethanol has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
特性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
1-phenyl-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C17H15NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11,17,19H,12H2 |
InChIキー |
PNJFPHVFEWNNKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |
正規SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)

![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)


![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)

![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)